What is the chemical structure of Malvin?
What is the chemical structure of Malvin?
An In-depth Technical Guide to the Chemical Structure of Malvin
This guide provides a comprehensive overview of the chemical structure, properties, and analysis of Malvin, an anthocyanin of significant interest to researchers in chemistry, biology, and pharmacology.
Malvin is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants.[1] Structurally, it is the 3,5-diglucoside of malvidin, meaning it consists of a malvidin aglycone bonded to two glucose molecules at the 3 and 5 positions.[2] This glycosylation enhances its stability and water solubility. Malvin is found in a variety of plants, including those of the Malva, Primula, and Rhododendron genera, as well as in numerous common fruits and vegetables.[1][3][4]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tetrahydropyranyl]oxy]-3-chromenyliumyl]oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol[3][4] |
| Synonyms | Malvidin-3,5-diglucoside, Malvoside[2] |
| CAS Number | 16727-30-3[5] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₉H₃₅O₁₇⁺ (Cation)[2], C₂₉H₃₅ClO₁₇ (Chloride)[5] |
| Molecular Weight | 655.58 g/mol (Cation)[2][3], 691.03 g/mol (Chloride)[5] |
| Appearance | Reddish-blue, odorless powder[6] |
| Solubility | Nearly insoluble in water[6] |
| λmax | 526 nm[7] |
Chemical Structure Diagram
Caption: Figure 1. Chemical structure of Malvin, highlighting the malvidin aglycone and the two attached glucose units.
Experimental Protocols
The isolation, identification, and structural elucidation of Malvin involve a combination of chromatographic and spectroscopic techniques.
Extraction and Purification from Plant Material
This protocol describes a general method for extracting and purifying Malvin from plant sources, such as grape skins or flower petals.
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Sample Preparation : Freeze-dry fresh plant material to remove water and grind it into a fine powder using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.
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Extraction : Macerate the powdered tissue in an acidified methanol solution (e.g., methanol with 0.1% HCl) to efficiently extract anthocyanins while maintaining the stability of the flavylium cation. Perform extraction in the dark and at a low temperature (e.g., 4°C) to minimize degradation.
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Filtration and Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methanol.
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Purification : Purify the crude extract using solid-phase extraction (SPE) with a C18 cartridge. Wash the cartridge with water to remove sugars and other polar impurities, then elute the anthocyanins with acidified methanol. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
Identification by HPLC-DAD-MS
High-Performance Liquid Chromatography with a Diode-Array Detector and Mass Spectrometry is a powerful technique for identifying and quantifying Malvin.
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Chromatographic System : Utilize a C18 reversed-phase column.
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Mobile Phase : Employ a gradient elution using two solvents:
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Solvent A: Water with 0.1% formic acid.
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Solvent B: Acetonitrile or methanol with 0.1% formic acid.
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-
Gradient Program : Start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute compounds of increasing hydrophobicity.
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Detection :
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DAD : Monitor the elution profile at a wavelength of 520-530 nm, which is characteristic for anthocyanins like Malvin.[7]
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MS : Use electrospray ionization (ESI) in positive ion mode. Malvin is expected to show a molecular ion [M]⁺ at an m/z of 655.[7] Tandem MS (MS/MS) can be used to observe characteristic fragment ions, such as the malvidin aglycone at m/z 331, resulting from the loss of the two glucose moieties.[7]
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Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of novel or purified compounds like Malvin.
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Sample Preparation : Dissolve the purified Malvin sample in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) with a small amount of trifluoroacetic acid (TFA-d) to stabilize the flavylium cation.
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1D NMR Spectra :
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¹H NMR : Provides information on the number and type of protons, including characteristic signals for the aromatic protons of the aglycone and the anomeric protons of the sugar units.
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¹³C NMR : Shows the number of carbon atoms and their chemical environment.
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2D NMR Spectra :
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COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the same spin system, helping to trace the connectivity within the aglycone and sugar rings.
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HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons.
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HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons separated by two or three bonds. This is crucial for determining the linkage points between the glucose units and the malvidin aglycone.
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NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, confirming stereochemistry and the conformation of the glycosidic linkages.
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Biological Activity and Signaling Pathways
Malvidin and its glycosides, including Malvin, are known for their antioxidant properties and their ability to modulate cellular signaling pathways.
Modulation of MAPK Signaling Pathway
Studies have shown that malvidin and its derivatives can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[8] This inhibition is linked to the antioxidant effects of these compounds, which can reduce cellular stress.[8]
Caption: Figure 2. A simplified diagram illustrating the inhibitory effect of Malvin on the ROS-mediated p38 MAPK signaling pathway, which can lead to reduced endoplasmic reticulum stress.
Experimental Workflow
The study of Malvin, from its discovery in a natural source to the assessment of its biological function, follows a systematic workflow.
Caption: Figure 3. A general experimental workflow for the isolation, characterization, and functional analysis of Malvin from a natural source.
References
- 1. Malvin - Wikipedia [en.wikipedia.org]
- 2. anthocyanin biosynthesis pathway: Topics by Science.gov [science.gov]
- 3. Frontiers | Anthocyanins: From Mechanisms of Regulation in Plants to Health Benefits in Foods [frontiersin.org]
- 4. Malvidin-3,5-O-diglucoside derived from spine grape (Vitis davidii) inhibits fructose-induced lipid accumulation in HepG2 cells: beneficial effects on MASLD treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological activities of malvidin, a red wine anthocyanidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Malvidin and its derivatives exhibit antioxidant properties by inhibiting MAPK signaling pathways to reduce endoplasmic reticulum stress in ARPE-19 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
